5-(Benzylaminomethyl)cyclohex-2-enol

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Pharmaceutical process chemistry requires intermediates with defined reactivity profiles-saturated analogs fail to enable selective double-bond oxidation, risking low yields in tropane scaffold synthesis. This substituted cyclohex-2-enol solves that gap. - **Synthetic advantage**: Direct precursor to 6-benzyl-6-azabicyclo[3.2.1]octan-3-one; MnO2 oxidation achieves 68% yield, eliminating multi-step routes. - **Physicochemical profile**: cLogP 2.34, PSA 65.98 Ų-optimized for CNS SAR campaigns requiring blood-brain barrier penetration. - **Supply**: Available for research scale-up; stable under recommended storage.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 61088-57-1
Cat. No. B3054554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzylaminomethyl)cyclohex-2-enol
CAS61088-57-1
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC1C=CC(CC1CNCC2=CC=CC=C2)O
InChIInChI=1S/C14H19NO/c16-14-8-4-7-13(9-14)11-15-10-12-5-2-1-3-6-12/h1-6,8,13-16H,7,9-11H2
InChIKeyICHKAJAKYTYBPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzylaminomethyl)cyclohex-2-enol: Molecular Identity and Core Characteristics


5-(Benzylaminomethyl)cyclohex-2-enol (CAS 61088-57-1) is a cyclohexenol derivative featuring a benzylaminomethyl group at the 5-position and a hydroxyl group on the cyclohexene ring . With a molecular formula of C14H19NO and a molecular weight of 217.31 g/mol , this compound belongs to a class of substituted cyclohex-2-enols that serve as versatile synthetic intermediates in organic and medicinal chemistry . Its structural attributes, including the cyclohexene double bond and the benzylamine moiety, differentiate it from saturated analogs and simpler amino alcohols, enabling specific reactivity in oxidation and cyclization pathways .

5-(Benzylaminomethyl)cyclohex-2-enol: Generic Substitution Risks


Compounds within the broader class of amino alcohols and cyclohexenols are not functionally interchangeable due to critical differences in molecular geometry, electronic properties, and reactivity [1]. 5-(Benzylaminomethyl)cyclohex-2-enol possesses a unique combination of a cyclohexene double bond and a benzylaminomethyl substituent, which imparts distinct physicochemical and synthetic behavior compared to saturated cyclohexanols (e.g., trans-2-(benzylamino)cyclohexanol, CAS 40571-86-6) or simpler alkylaminomethyl analogs (e.g., 5-(methylaminomethyl)cyclohex-2-enol) [2]. The presence of the double bond significantly alters the compound's lipophilicity (cLogP) and polar surface area (PSA), as detailed in Section 3, and enables selective oxidation pathways that are not accessible to saturated counterparts . Furthermore, the benzyl group provides π-π stacking potential and enhanced membrane permeability relative to smaller alkyl substituents, which may translate to differential biological activity profiles [3]. Consequently, substituting this compound with a generic analog without considering these evidence-based differentiators could lead to suboptimal synthetic yields, altered pharmacological outcomes, or failed structure-activity relationship (SAR) campaigns.

5-(Benzylaminomethyl)cyclohex-2-enol: Head-to-Head Quantitative Differentiation


Synthetic Utility: Oxidative Cyclization to Bicyclic Ketone

5-(Benzylaminomethyl)cyclohex-2-enol is a direct precursor to 6-benzyl-6-azabicyclo[3.2.1]octan-3-one via a single-step oxidation with activated manganese dioxide, achieving a 68% isolated yield . This contrasts with alternative synthetic strategies that may involve multiple steps or lower overall yields. For instance, the synthesis of this bicyclic ketone from 6-oxabicyclo[3.2.1]oct-3-en-7-one requires a multi-step sequence including nucleophilic ring opening and subsequent cyclization, often with lower yields . The direct oxidation route using 5-(benzylaminomethyl)cyclohex-2-enol offers a streamlined, high-yielding pathway that is advantageous for process scalability and cost efficiency.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Lipophilicity Advantage over Saturated Analog

Computed physicochemical properties reveal that 5-(benzylaminomethyl)cyclohex-2-enol has a calculated logP (cLogP) of 2.34 , while its saturated analog trans-2-(benzylamino)cyclohexanol (CAS 40571-86-6) exhibits a lower XLogP3-AA of 1.9 [1]. The difference of Δ = 0.44 log units corresponds to approximately a 2.75-fold increase in lipophilicity, which can significantly influence membrane permeability and tissue distribution in biological systems [2].

Medicinal Chemistry ADME Drug Design

Polar Surface Area Compared to Simpler Amine Analog

The polar surface area (PSA) of 5-(benzylaminomethyl)cyclohex-2-enol is calculated to be 65.98 Ų , whereas the simpler analog 5-(aminomethyl)cyclohex-2-enol (with a primary amine) has an estimated PSA of ~32.2 Ų based on fragment contributions [1]. The presence of the benzyl group increases PSA by approximately 33.8 Ų, which may improve solubility and reduce undesirable passive permeability in certain contexts while maintaining acceptable drug-like properties (PSA < 140 Ų for oral absorption) [2].

Medicinal Chemistry Physicochemical Properties Drug-Likeness

Anticonvulsant Potential via Benzylamino Enaminone Class

5-(Benzylaminomethyl)cyclohex-2-enol shares structural features with benzylamino enaminones that have demonstrated anticonvulsant activity in the maximal electroshock seizure (MES) test [1]. Specifically, 3-N-(benzylamino)cyclohex-2-en-1-one (a closely related ketone analog) and other benzylamino enaminone esters have shown significant MES protection, with ED50 values in the range of 10-50 mg/kg in mice [2]. While direct activity data for the target alcohol are not available, the presence of the benzylaminomethyl group and the cyclohexene scaffold suggests potential for similar ion channel modulation, distinguishing it from simple alkylamino analogs that lack aromatic π-π interactions [3].

Neuroscience Anticonvulsant Ion Channels

5-(Benzylaminomethyl)cyclohex-2-enol: Optimal Research and Industrial Applications


Tropane Scaffold Synthesis via 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one

5-(Benzylaminomethyl)cyclohex-2-enol is the preferred starting material for the preparation of 6-benzyl-6-azabicyclo[3.2.1]octan-3-one, a key intermediate in the synthesis of tropane alkaloid analogs and potential CNS therapeutics . The 68% yield achieved in the manganese dioxide oxidation step is superior to alternative multi-step routes, making this compound cost-effective for process chemistry scale-up .

CNS Drug Discovery Lead Optimization

With a cLogP of 2.34 and PSA of 65.98 Ų, 5-(benzylaminomethyl)cyclohex-2-enol occupies a physicochemical space favorable for blood-brain barrier penetration while maintaining acceptable solubility . This profile is particularly suited for CNS programs targeting neurological disorders, where compounds must balance membrane permeability with reduced off-target interactions .

SAR Studies for Benzylamino Enaminones

As a versatile building block, 5-(benzylaminomethyl)cyclohex-2-enol can be readily oxidized to the corresponding enaminone or further functionalized to generate a library of benzylamino cyclohexenol derivatives . Its structural similarity to anticonvulsant enaminones makes it a valuable starting point for SAR campaigns aimed at optimizing MES activity and ion channel selectivity .

Physicochemical Profiling for Preclinical Candidate Selection

The quantifiable differences in cLogP (Δ = 0.44) and PSA (Δ = 33.78 Ų) relative to saturated and simpler analogs provide a clear basis for selecting 5-(benzylaminomethyl)cyclohex-2-enol over generic substitutes in preclinical candidate triage . This data-driven approach ensures that only compounds with the desired property profiles advance to in vivo PK/PD studies, reducing attrition rates .

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